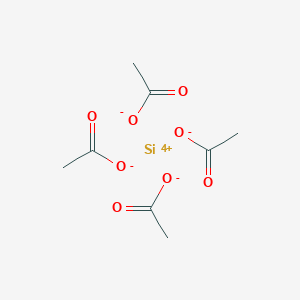

Acetic acid, 1,1',1'',1'''-tetraanhydride with silicic acid (H4SiO4)

描述

属性

IUPAC Name |

silicon(4+);tetraacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C2H4O2.Si/c4*1-2(3)4;/h4*1H3,(H,3,4);/q;;;;+4/p-4 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXJTWJYTKGINRZ-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Si+4] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O8Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of acetic acid, 1,1’,1’‘,1’‘’-tetraanhydride with silicic acid (H4SiO4) typically involves the reaction of acetic anhydride with silicic acid under controlled conditions. The reaction is carried out in an inert atmosphere to prevent moisture from interfering with the process. The reaction mixture is heated to a specific temperature range, usually between 110°C and 115°C, to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors where the reactants are mixed and heated under controlled conditions. The purity of the final product is crucial, and therefore, purification steps such as recrystallization or distillation may be employed to achieve the desired quality .

化学反应分析

Types of Reactions: Acetic acid, 1,1’,1’‘,1’‘’-tetraanhydride with silicic acid (H4SiO4) can undergo various chemical reactions, including:

Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silicic acid and acetic acid.

Condensation: It can participate in condensation reactions with other organic compounds, forming new organosilicon compounds.

Substitution: The acetoxy groups in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Hydrolysis: Water or aqueous solutions.

Condensation: Organic solvents such as acetone or benzene, often in the presence of a catalyst.

Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed:

Hydrolysis: Silicic acid and acetic acid.

Condensation: Organosilicon compounds with different functional groups.

Substitution: Compounds with substituted acetoxy groups.

科学研究应用

Acetic acid, 1,1',1'',1'''-tetraanhydride with silicic acid (H4SiO4) is a compound that combines the properties of acetic acid derivatives and silicic acid. It is an organometallic compound with the molecular formula C8H12O8Si and a molecular weight of 264.2616 g/mol. This compound has applications in chemistry, biology, medicine, and industry.

Scientific Research Applications

Chemistry: Acetic acid, 1,1',1'',1'''-tetraanhydride with silicic acid (H4SiO4) is used as a precursor for the synthesis of silicon dioxide thin films through direct photochemical vapor deposition methods.

Biology and Medicine: The compound's ability to form stable silicon-containing structures makes it a potential candidate for research in biomaterials and drug delivery systems, though specific biological and medical applications are less common. Ortho-silicic acid (H4SiO4), released by the compound, exhibits pharmacological profiles and may have biological and therapeutic effects .

Industry: Acetic acid, 1,1',1'',1'''-tetraanhydride with silicic acid (H4SiO4) is used as an alternative to silicon hydride and alkoxide for low-temperature silicon dioxide production.

Chemical Reactions

Acetic acid, 1,1’,1’‘,1’‘’-tetraanhydride with silicic acid (H4SiO4) can undergo hydrolysis, condensation, and substitution reactions.

- Hydrolysis: In the presence of water, the compound hydrolyzes, leading to the formation of silicic acid and acetic acid.

- Condensation: It can participate in condensation reactions with other organic compounds, forming new organosilicon compounds.

- Substitution: The acetoxy groups in the compound can be substituted with other functional groups under appropriate conditions.

作用机制

The mechanism of action of acetic acid, 1,1’,1’‘,1’‘’-tetraanhydride with silicic acid (H4SiO4) primarily involves its ability to undergo hydrolysis and condensation reactions. Upon hydrolysis, the compound releases silicic acid and acetic acid, which can further participate in various chemical processes. The molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used.

相似化合物的比较

Chemical Identity :

- IUPAC Name: Hexanoic acid, 2-ethyl-, 1,1',1'',1'''-tetraanhydride with silicic acid (H₄SiO₄) .

- Synonyms: Tetrakis(2-ethylhexanoic) acid, Silicon(IV) 2-ethylhexanoate .

- CAS Registry Number : 67939-81-5 .

- Molecular Formula : C₃₂H₆₀O₈Si .

- Structure: A tetraanhydride formed between four 2-ethylhexanoic acid molecules and silicic acid (H₄SiO₄), where each hydroxyl group of H₄SiO₄ undergoes condensation with the carboxylic acid groups .

Properties :

- Physical State: Typically supplied as a solution in ethanol (nominally 75%) .

- Applications : Used as a silicon precursor in organic synthesis and materials science, particularly in coatings or catalysts due to its hydrophobic organic chains and reactive silicon core .

Silicic Acid (H₄SiO₄): Overview and Relevance

Basic Properties :

- CAS RN : 10193-36-9 .

- Molecular Formula : H₄O₄Si (orthosilicic acid) .

- Molecular Mass : 96.11 g/mol .

- Behavior in Solution: Monomeric H₄SiO₄ is stable below 1.67 mM; above this concentration, it polymerizes into amorphous silica (SiO₂) or polymeric silicic acid .

Comparison with Similar Compounds

Silicic Acid Esters and Anhydrides

Functional Contrasts :

- Reactivity : The acetic acid tetraanhydride reacts readily with nucleophiles (e.g., water, alcohols) due to its anhydride bonds, whereas esters like tetrakis(2-hexyldecyl) silicic acid ester are more stable under neutral conditions .

- Solubility: The 2-ethylhexanoate derivative is soluble in organic solvents (e.g., ethanol), while unmodified H₄SiO₄ is water-soluble but prone to polymerization .

Metal Salts of Silicic Acid

Comparison with Tetraanhydride :

Polymeric and Amorphous Silica Derivatives

Contrast with Tetraanhydride :

生物活性

Acetic acid, 1,1',1'',1'''-tetraanhydride with silicic acid (H4SiO4) is a compound that combines the properties of acetic acid derivatives and silicic acid. This paper explores its biological activity, focusing on its antimicrobial properties, biochemical interactions, and potential therapeutic applications.

Acetic acid, 1,1',1'',1'''-tetraanhydride is a derivative of acetic acid with enhanced reactivity due to its anhydride structure. When combined with silicic acid, it may exhibit unique biological effects due to the interaction between these two components. Silicic acid is known for its role in biological systems and potential health benefits.

| Property | Value |

|---|---|

| Chemical Formula | C8H10O5Si |

| Molecular Weight | 218.24 g/mol |

| Appearance | Colorless liquid |

| Solubility | Soluble in water |

Antimicrobial Properties

Research indicates that compounds derived from acetic acid often exhibit significant antimicrobial activity. The combination of acetic acid and silicic acid may enhance this effect. For instance, studies on similar acetic acid derivatives have shown promising results against various bacterial strains such as Escherichia coli and Staphylococcus aureus .

Case Study: Antimicrobial Efficacy

- Objective: To assess the antimicrobial activity of acetic acid derivatives.

- Method: Serial dilution technique was employed to determine Minimum Inhibitory Concentration (MIC).

- Results: Compounds demonstrated MIC values ranging from 6.0 μg/mL to 11 μg/mL against tested pathogens .

Biochemical Interactions

Silicic acid has been identified as a biostimulant in horticulture, enhancing plant resilience to environmental stressors . The interaction between silicic acid and acetic acid derivatives may influence various metabolic pathways.

Potential Mechanisms:

- Silicon's Role: Silicon enhances the structural integrity of cell walls and may influence stress response mechanisms in plants.

- Acetic Acid's Role: Acetic acid can modulate metabolic pathways related to energy production and cellular respiration.

Therapeutic Applications

The biological activity of acetic acid combined with silicic acid suggests potential therapeutic applications in both human health and agriculture.

Potential Uses:

- Antimicrobial Agents: Due to their effectiveness against pathogenic bacteria, these compounds could be explored as natural preservatives or disinfectants.

- Biostimulants in Agriculture: The combination may improve crop resilience and yield under stress conditions.

Data Tables

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| Acetic Acid Derivative A | 6.0 | Antibacterial |

| Acetic Acid Derivative B | 9.0 | Antifungal |

| Acetic Acid, 1,1',1'',1'''-Tetraanhydride | TBD | Potentially Antimicrobial |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。